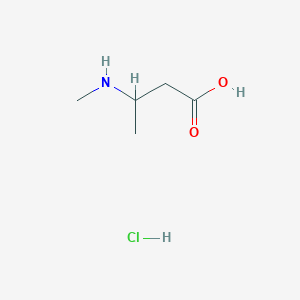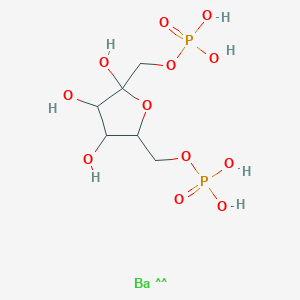
FERROUS CHLORIDE DIHYDRATE
Vue d'ensemble
Description
Ferrous Chloride Dihydrate, with the chemical formula FeCl2·2H2O, is a greenish-white crystalline solid . It is highly soluble in water, releasing heat upon dissolution . This compound is known for its reductive properties and serves as a source of ferrous ions in a variety of industrial and chemical processes .
Synthesis Analysis
Ferrous chloride is prepared by the addition of iron powder to a solution of hydrochloric acid in methanol . This reaction gives the methanol solvate of the dichloride, which upon heating in a vacuum at about 160 °C converts to anhydrous FeCl2 .Chemical Reactions Analysis
Ferrous chloride is known to react with hydrochloric acid, resulting in the formation of hydrated forms of ferrous chloride . These solutions are often referred to as “spent acid” or “pickle liquor”, especially when the hydrochloric acid is not completely consumed .Physical And Chemical Properties Analysis
This compound is soluble in water, methanol, ethanol, acetone, and benzene . It is insoluble in ether . Its aqueous solution can undergo mild hydrolysis .Applications De Recherche Scientifique
Wastewater Treatment and Biosensing : Ferrous chloride is used as a reducing flocculation agent in wastewater treatment, particularly for wastes containing chromate. It's also employed in organic syntheses and for the laboratory synthesis of iron complexes. In biosensing applications, ferrous chloride can aid in the immobilization of proteins on iron particles, facilitating the detection of specific biomolecules (Carp et al., 2011).
Material Synthesis : Ferrous chloride dihydrate is used in the synthesis of magnetic nanocomposites. For example, it serves as a precursor in the chemical co-precipitation method to create iron oxide nanoparticles on talc layers, potentially useful in the chemical and biological industries (Kalantari et al., 2013).
Membrane Technology : In the field of membrane technology, ferrous chloride is added to poly(vinylidene fluoride) membranes to enhance their permeability and compaction resistance. This application demonstrates the multifunctionality of ferrous chloride in improving membrane properties (Ma et al., 2009).
Archaeological Conservation : In the conservation of archaeological iron objects, this compound plays a role. Its presence does not cause corrosion compared to other iron chlorides, which is significant in the storage and preservation of these artifacts (Watkinson & Lewis, 2005).
Radiation Studies : The effects of proton radiation on ferrous chloride are explored through Mossbauer spectroscopy, indicating its utility in understanding radiation-induced changes in materials (Kopcewicz et al., 1976).
Environmental Science : Research has shown the role of ferrous chloride in the formation of iron (oxyhydr)oxides, which are crucial in fixing toxic elements and distributing nutrients in soils (Xiong et al., 2008).
Corrosion Studies : Ferrous chloride's role in the corrosion of ferrous metals, especially under saline soil conditions, has been investigated, providing insights into its impact on infrastructure and construction materials (Song et al., 2017).
Mécanisme D'action
Target of Action
Ferrous Chloride Dihydrate, also known as Iron (II) Chloride Dihydrate, is a compound that primarily targets iron-dependent biochemical processes . It is involved in various physiological and pathological contexts, including the regulation of redox homeostasis and the production of reactive oxygen species (ROS) .
Mode of Action
This compound interacts with its targets by participating in redox reactions. It can cause a decrease in the absorption of certain compounds, resulting in a reduced serum concentration and potentially a decrease in efficacy . For example, it can decrease the absorption of Alendronic acid, Calcium Phosphate, Calcium phosphate dihydrate, and Carbidopa .
Biochemical Pathways
This compound affects the ferroptosis pathway, a form of programmed cell death characterized by iron overload, reactive oxygen species accumulation, and lipid peroxidation . This pathway is regulated by various signaling pathways and associated proteins, including Nrf2, P53, and YAP/TAZ .
Pharmacokinetics
It is known that the compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the induction of ferroptosis . This process leads to cell death through the accumulation of lipid peroxidation in cells, with the endoplasmic reticulum membrane being the primary site of lipid peroxidation . Iron ions, via the Fenton reaction, enhance the production of reactive oxygen species (ROS) by mitochondria, leading to the damage of cellular membranes and ultimately resulting in ferroptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the regulatory roles of this compound in ferroptosis . Additionally, the compound’s solubility in water suggests that its action could be influenced by the hydration level of the environment.
Safety and Hazards
When handling Ferrous Chloride Dihydrate, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
Orientations Futures
Ferrous Chloride Dihydrate has potential applications in various fields. For instance, a study has explored the synthesis of an antioxidative ferrous complex by introducing iron nanoparticles into the Maillard reaction . This work provides a new way to prepare antioxidative ferrous complex and potential applications in agrochemicals .
Propriétés
IUPAC Name |
dichloroiron;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHTJFZNMYFQC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Fe]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1416134-41-2 | |
| Record name | Iron chloride (FeCl2), hydrate (1:7) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201337585 | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18990-23-3, 16399-77-2, 13478-10-9, 20049-66-5, 23838-02-0 | |
| Record name | Ferrous chloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18990-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16399-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20049-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron chloride (FeCl2), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is the presence of ferrous chloride dihydrate (FeCl₂·2H₂O) considered less problematic than ferrous chloride tetrahydrate (FeCl₂·4H₂O) in the preservation of archaeological iron?
A1: Research indicates that while both ferrous chloride tetrahydrate (FeCl₂·4H₂O) and akaganéite (β-FeOOH) promote corrosion in archaeological iron, this compound (FeCl₂·2H₂O) does not []. This difference arises from their varying hygroscopic properties and their impact on the microenvironment surrounding the iron artifacts.
Q2: What recommendations does the research paper provide regarding the storage of archaeological iron recovered from chloride-rich environments?
A2: The research strongly recommends storing archaeological iron from chloride-rich environments at a relative humidity (RH) of 12% or lower []. This recommendation stems from the observation that iron corrosion in the presence of FeCl₂·4H₂O and β-FeOOH significantly accelerates at RH levels of 25% and above []. Maintaining a low RH effectively prevents the formation of corrosive agents, ensuring the long-term preservation of these valuable artifacts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclopropyl-6,8-difluoro-4-oxo-7-((4aR,7aR)-tetrahydro-1H-pyrrolo[3,4-b]pyridin-6(2H,7H,7aH)-yl)-1](/img/no-structure.png)



